

# chemical structure and properties of Giredestrant

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## Compound of Interest

Compound Name: GDC-9545

Cat. No.: B1574615

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## Giredestrant: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Giredestrant (**GDC-9545**) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a detailed overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies related to Giredestrant. The information presented is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals involved in drug development.

### Chemical Structure and Identification

Giredestrant is a complex heterocyclic molecule with multiple fluorine substitutions, which contribute to its pharmacological properties.

Identifier	Value
IUPAC Name	3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol[1]
SMILES	<chem>C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25</chem> [1]
Molecular Formula	C27H31F5N4O[1]
Molecular Weight	522.56 g/mol [1]
CAS Number	1953133-47-5[1]
Synonyms	GDC-9545, RG6171, RO7197597[1]

## Physicochemical and Pharmacokinetic Properties

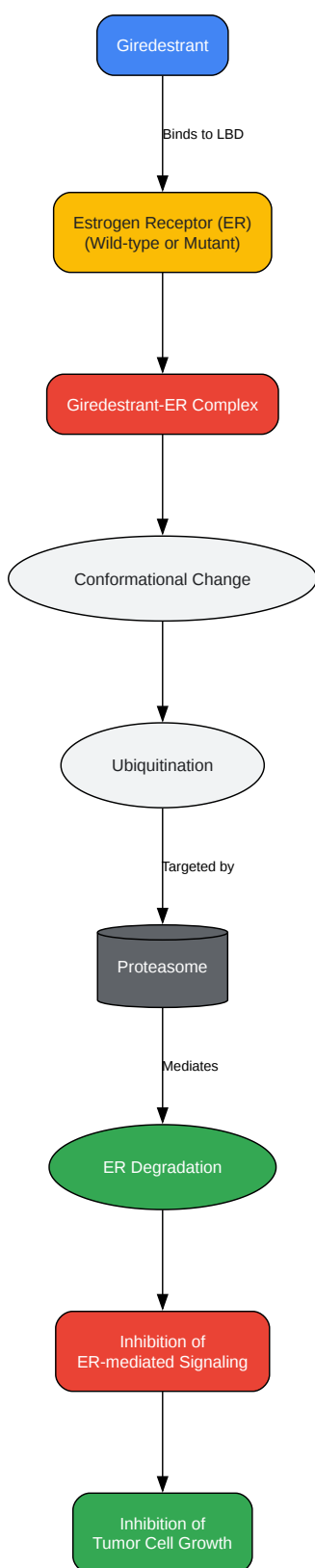
Giredestrant has been engineered to possess favorable physicochemical and pharmacokinetic properties, enhancing its potential as an oral therapeutic agent.

Property	Value	Source
IC50 (T-47D cells)	0.05 nM	[2]
Solubility	Soluble in DMSO	[3]
Oral Bioavailability	58.7%	[4]
Half-life (t1/2)	25.8 - 43.0 hours	[5]
Time to Maximum Concentration (Tmax)	1.75 - 3.13 hours	[5]
Maximum Plasma Concentration (Cmax)	266 ng/mL (at 30 mg dose)	[5][6]
Area Under the Curve (AUC)	4,320 ng·hour/mL (at 30 mg dose)	[5][6]
Metabolism	Primarily oxidative	[4]
Excretion	Predominantly in feces	[4]

## Mechanism of Action

Giredestrant is a selective estrogen receptor (ER) degrader (SERD). Its mechanism of action involves a dual effect of antagonizing and degrading the estrogen receptor, which is a key driver in the proliferation of ER-positive breast cancer cells.

Upon oral administration, Giredestrant binds to the ligand-binding domain of both wild-type and mutant estrogen receptors. This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, leading to the inhibition of tumor cell growth.



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**Figure 1:** Mechanism of action of Giredestrant.

## Experimental Protocols

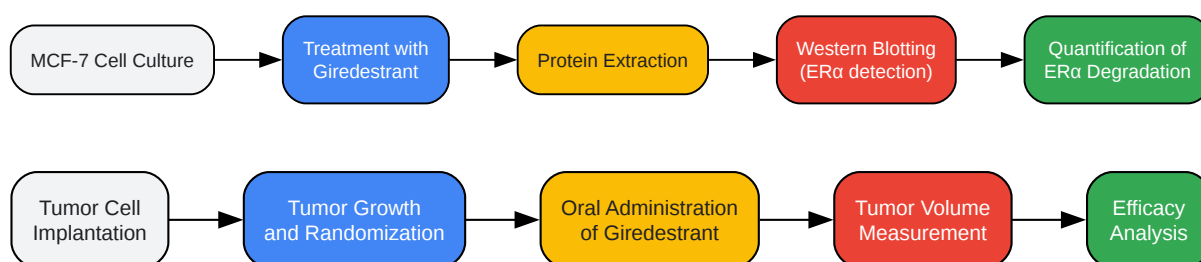
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of Giredestrant.

### In Vitro Assays

**Objective:** To quantify the degradation of ER $\alpha$  protein in breast cancer cells following treatment with Giredestrant.

**Methodology:**

- **Cell Culture:** MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Treatment:** Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with a medium containing various concentrations of Giredestrant or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).
- **Protein Extraction:** After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- **Western Blotting:** Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against ER $\alpha$ , followed by incubation with an HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.



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